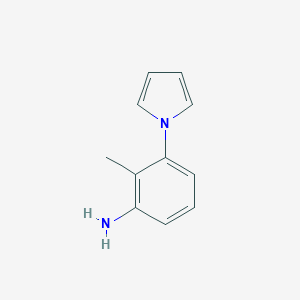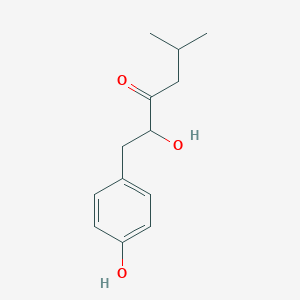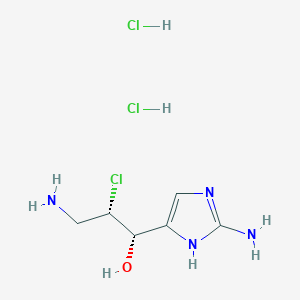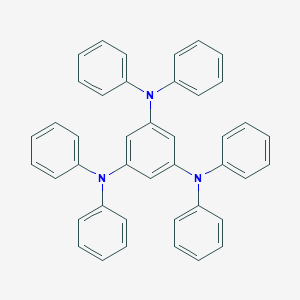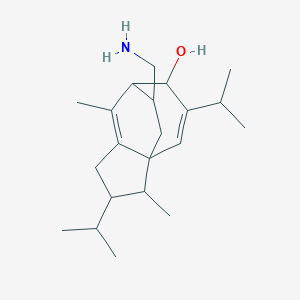
11-Addtddo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Addtddo, also known as 11-(2-dimethylamino-ethyl)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic benefits. This compound belongs to the class of dibenzoxepin derivatives and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 11-AddtddoAddtddo is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including serotonin and norepinephrine. It may also have antioxidant properties and protect against oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 11-AddtddoAddtddo can have a variety of biochemical and physiological effects. These include an increase in brain-derived neurotrophic factor (BDNF), a decrease in inflammatory markers, and an increase in antioxidant enzymes.
Advantages And Limitations For Lab Experiments
One advantage of using 11-AddtddoAddtddo in lab experiments is its relatively low toxicity. However, its solubility can be a limitation, and it may require the use of organic solvents. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several potential future directions for research on 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant and neuroprotective agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the investigation of its potential side effects are important areas for future research.
Synthesis Methods
The synthesis of 11-AddtddoAddtddo involves several steps, including the preparation of the starting materials, the formation of the dibenzoxepin ring system, and the introduction of the dimethylaminoethyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Scientific Research Applications
Several studies have investigated the potential therapeutic applications of 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant. Animal studies have shown that 11-AddtddoAddtddo has antidepressant-like effects and may act through the serotonergic and noradrenergic systems.
Another area of research is the potential use of 11-AddtddoAddtddo as a neuroprotective agent. Studies have shown that 11-AddtddoAddtddo can protect neurons from oxidative stress and may have potential in the treatment of neurodegenerative diseases.
properties
CAS RN |
125768-67-4 |
|---|---|
Product Name |
11-Addtddo |
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
12-(aminomethyl)-2,6-dimethyl-3,9-di(propan-2-yl)tricyclo[5.3.2.01,5]dodeca-5,9-dien-8-ol |
InChI |
InChI=1S/C21H35NO/c1-11(2)16-7-18-13(5)19-15(10-22)8-21(18,14(16)6)9-17(12(3)4)20(19)23/h9,11-12,14-16,19-20,23H,7-8,10,22H2,1-6H3 |
InChI Key |
TZSJYIHAYRSAJY-UHFFFAOYSA-N |
SMILES |
CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |
Canonical SMILES |
CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |
synonyms |
11-ADDTDDO 11-aminomethyl-2,6-dimethyl-3,9-diisopropyltricyclo(5.3.2.0)dodeca-5,9-dien-8-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



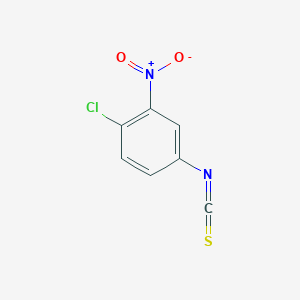
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
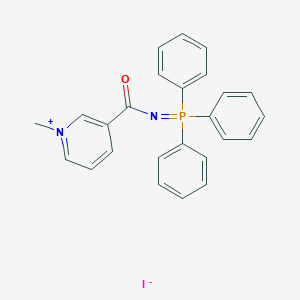
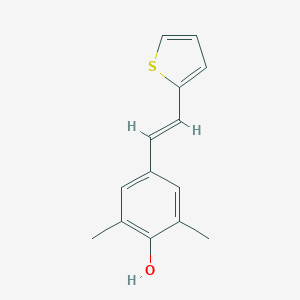
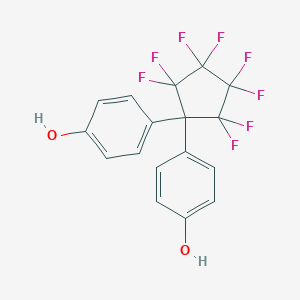
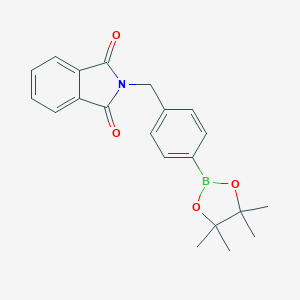
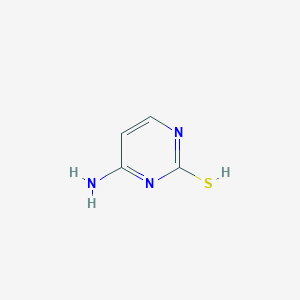
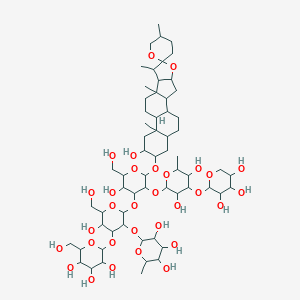
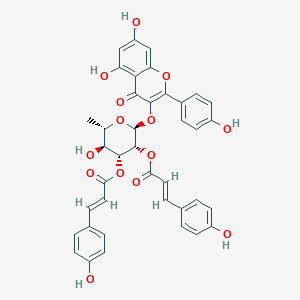
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
